molecular formula C18H22N2O4S2 B1406665 6-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate CAS No. 2034155-63-8

6-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate

Cat. No. B1406665
CAS RN: 2034155-63-8
M. Wt: 394.5 g/mol
InChI Key: ALFASKAJYWAOOX-UHFFFAOYSA-N
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Description

The compound “6-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate” is a complex organic molecule. It contains a benzothiazole ring which is a bicyclic compound made up of benzene and thiazole . The ethoxy and ethyl groups are common alkyl substituents, and the imine group involves a carbon-nitrogen double bond .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through condensation reactions, where a molecule of water is eliminated . The ethoxy group could potentially be introduced through a Williamson ether synthesis, and the imine group could be formed through a reaction of a primary amine and a carbonyl compound .


Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the conjugated system present in the benzothiazole ring . The presence of the imine group could potentially introduce some degree of polarity to the molecule .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the benzothiazole and imine groups. The benzothiazole ring is aromatic and hence relatively stable, but it can undergo electrophilic substitution reactions . The imine group can participate in various reactions such as hydrolysis, reduction, and reactions with Grignard reagents .

Scientific Research Applications

Antimicrobial Activity

  • Synthesized thiazolidin-4-one derivatives of benzo[d]thiazol compounds exhibited significant antibacterial activity against both Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria (Hussein & Azeez, 2013).
  • N-ethyl-N-methylbenzenesulfonamide derivatives showed effective antimicrobial activity, including compounds with thiazole moieties (El-Gilil, 2019).

Anticancer and Anti-inflammatory Properties

  • Certain novel imidazothiazole sulfides and sulfones displayed notable anthelmintic and anti-inflammatory activities (Shetty, Khazi & Ahn, 2010).
  • Quinazolinone derivatives, including benzo[d]thiazol compounds, showed potential as anticonvulsant agents (Ugale et al., 2012).

Structural and Chemical Analysis

  • The structure of compounds like (Z)-N-(5-ethyl-2,3-dihydro-1,3,4-thiadiazol-2-ylidene)-4-methylbenzenesulfonamide was analyzed using density functional theory calculations and 13C solid-state NMR, highlighting the importance of tautomeric forms in chemical analysis (Li et al., 2014).

Other Applications

  • Schiff base ligands derived from imino-4-methoxyphenol thiazole exhibited moderate antibacterial and antifungal activities (Vinusha et al., 2015).
  • Molybdenum(VI) complexes with thiazole-hydrazone ligands demonstrated efficiency as catalysts in the oxidation of primary alcohols and hydrocarbons (Ghorbanloo & Alamooti, 2017).

Future Directions

The future research directions for this compound could include studying its potential biological activities given that many benzothiazole derivatives have shown promising biological activities . Additionally, studies could be conducted to optimize its synthesis and improve its yield and purity .

properties

IUPAC Name

6-ethoxy-3-ethyl-1,3-benzothiazol-2-imine;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2OS.C7H8O3S/c1-3-13-9-6-5-8(14-4-2)7-10(9)15-11(13)12;1-6-2-4-7(5-3-6)11(8,9)10/h5-7,12H,3-4H2,1-2H3;2-5H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALFASKAJYWAOOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)OCC)SC1=N.CC1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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